molecular formula C23H26N2O5 B250439 N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

货号: B250439
分子量: 410.5 g/mol
InChI 键: MVQBMSUJIIAFKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is responsible for the growth and survival of B-cells. TAK-659 has been extensively studied for its potential as a therapeutic agent in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).

作用机制

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide targets BTK, a non-receptor tyrosine kinase that plays a crucial role in the BCR signaling pathway. BTK is activated upon binding of antigens to the BCR, leading to downstream signaling events that promote B-cell survival and proliferation. This compound binds to the active site of BTK, inhibiting its activity and preventing downstream signaling events. This ultimately leads to the inhibition of B-cell proliferation and survival, making this compound a promising therapeutic agent in B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to inhibit BTK activity in a dose-dependent manner, leading to a decrease in B-cell proliferation and survival. It has also been shown to induce apoptosis in B-cells, further highlighting its potential as a therapeutic agent in B-cell malignancies. Additionally, this compound has been shown to enhance the anti-tumor activity of other anti-cancer agents, such as rituximab and venetoclax.

实验室实验的优点和局限性

One of the main advantages of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, making it a highly targeted therapeutic agent. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

未来方向

There are several potential future directions for research on N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of interest is its potential as a therapeutic agent in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Additionally, there is interest in exploring the combination of this compound with other anti-cancer agents to enhance its efficacy and overcome potential resistance mechanisms. Finally, there is ongoing research on the development of novel BTK inhibitors with improved pharmacokinetic properties and efficacy.

合成方法

The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves a multi-step process that starts with the reaction of 4-bromobenzonitrile with 3-(4-morpholinyl)propanoic acid to form an intermediate compound. This intermediate is then reacted with 4-(tetrahydro-2-furanylmethoxy)aniline to produce the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable candidate for further research and development.

科学研究应用

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential as a therapeutic agent in B-cell malignancies. In preclinical studies, this compound has shown significant anti-tumor activity in various models of CLL and NHL. It has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax.

属性

分子式

C23H26N2O5

分子量

410.5 g/mol

IUPAC 名称

N-[3-(morpholine-4-carbonyl)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C23H26N2O5/c26-22(17-6-8-20(9-7-17)30-16-21-5-2-12-29-21)24-19-4-1-3-18(15-19)23(27)25-10-13-28-14-11-25/h1,3-4,6-9,15,21H,2,5,10-14,16H2,(H,24,26)

InChI 键

MVQBMSUJIIAFKE-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4

规范 SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。